4-{[(2E)-4-(ETHOXYCARBONYL)-5-METHYL-3-OXO-2,3-DIHYDRO-1H-PYRROL-2-YLIDENE]METHYL}BENZOIC ACID
Description
4-{[(2E)-4-(Ethoxycarbonyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrrol-2-ylidene]methyl}benzoic acid is a benzoic acid derivative with a complex heterocyclic substituent. Its core structure consists of a pyrrolidone ring (a five-membered lactam) fused with an ethoxycarbonyl group (‑COOEt) and a methyl group at positions 4 and 5, respectively. The (2E)-configuration indicates a trans arrangement of the substituents around the exocyclic double bond linking the pyrrolidone ring to the benzoic acid moiety. Its molecular formula is inferred as C₁₆H₁₇NO₅ (exact mass: 303.11 g/mol), though experimental validation is required for confirmation.
Properties
IUPAC Name |
4-[(E)-(4-ethoxycarbonyl-3-hydroxy-5-methylpyrrol-2-ylidene)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5/c1-3-22-16(21)13-9(2)17-12(14(13)18)8-10-4-6-11(7-5-10)15(19)20/h4-8,18H,3H2,1-2H3,(H,19,20)/b12-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKMFALCQAGHRV-XYOKQWHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC2=CC=C(C=C2)C(=O)O)N=C1C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(/C(=C\C2=CC=C(C=C2)C(=O)O)/N=C1C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations:
Heterocyclic Core: The target compound’s pyrrolidone ring distinguishes it from pyrazole () or benzimidazole derivatives (). Pyrrolidones are known for conformational rigidity, influencing binding interactions compared to more flexible amides (e.g., ) .
Bioactivity Implications : Sulfonamide- and pyridine-containing analogues () are often associated with protease inhibition, whereas pyrrolidones are explored in kinase targeting .
Quantitative Similarity Analysis
Tanimoto Coefficient-Based Comparison
Using binary fingerprints (e.g., MACCS keys), the Tanimoto coefficient (Tc) quantifies similarity:
Graph-Based Structural Alignment
Subgraph matching () reveals partial overlap in benzoic acid and carbonyl regions but divergent heterocycles. Computational tools like GEM-Path () could identify conserved pharmacophoric features, such as hydrogen-bond donors/acceptors from the carboxylic acid and lactam groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
